![molecular formula C9H18O2Si B11942217 Cyclohexanone, 2-[(trimethylsilyl)oxy]- CAS No. 53638-19-0](/img/structure/B11942217.png)
Cyclohexanone, 2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C9H18O2Si and a molecular weight of 186.32 g/mol . It is a derivative of cyclohexanone, where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-[(trimethylsilyl)oxy]- can be synthesized through the silylation of cyclohexanone. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control to maintain the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silyl-protected cyclohexanone derivatives.
Reduction: Reduction reactions can yield silyl-protected cyclohexanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl-protected ketones, while reduction can produce silyl-protected alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: It can be used in the synthesis of biologically active compounds, where the silyl group provides stability and protection during the synthesis process.
Medicine: Research into drug development often utilizes silyl-protected intermediates to improve the pharmacokinetic properties of potential drug candidates.
Wirkmechanismus
The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)oxy]- exerts its effects is primarily through the stabilization and protection of hydroxyl groups. The trimethylsilyl group is bulky and hydrophobic, which helps to shield the hydroxyl group from unwanted reactions. This allows for selective reactions to occur on other parts of the molecule, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 2-[(trimethylsilyl)oxy]-: C9H18O2Si
Cyclohexanone, 4-[(trimethylsilyl)oxy]-: C9H18O2Si
Cyclohexanol, 2-[(trimethylsilyl)oxy]-: C9H20OSi
Cyclohexanol, 4-[(trimethylsilyl)oxy]-: C9H20OSi
Uniqueness
Cyclohexanone, 2-[(trimethylsilyl)oxy]- is unique due to its specific positioning of the trimethylsilyl group on the cyclohexanone ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other silyl-protected cyclohexanone and cyclohexanol derivatives .
Eigenschaften
CAS-Nummer |
53638-19-0 |
|---|---|
Molekularformel |
C9H18O2Si |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
2-trimethylsilyloxycyclohexan-1-one |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
DAIJNECAXNWSMF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


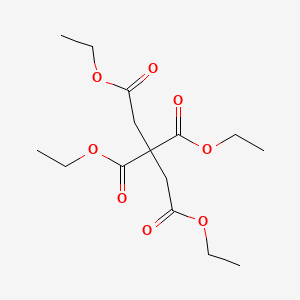


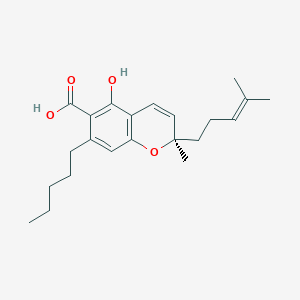

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
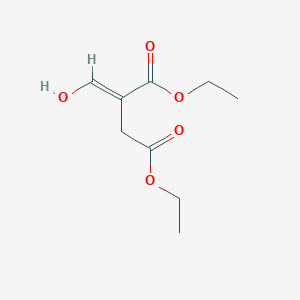
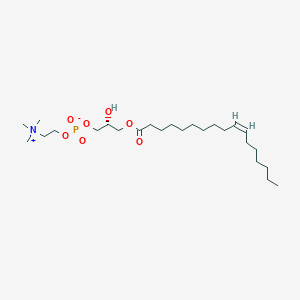
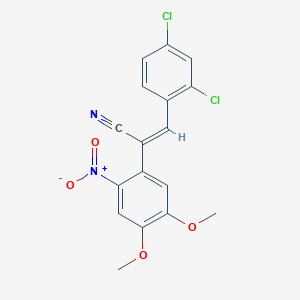

![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
